Cyclopentane;ethynylcyclopentane;iron
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Overview
Description
Cyclopentane;ethynylcyclopentane;iron is a compound that combines cyclopentane, ethynylcyclopentane, and iron. Cyclopentane is a cyclic hydrocarbon with the formula C5H10, known for its stability and use as a solvent and in the production of synthetic resins. Ethynylcyclopentane is a derivative of cyclopentane with an ethynyl group (C2H) attached, adding reactivity due to the presence of a triple bond. Iron, a transition metal, is often used in coordination complexes and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentane can be synthesized through various methods, including the reduction of cyclopentanone with sodium metal in dry tetrahydrofuran (THF) or through the cycloalkylation of 1,3-dichloropropanes . Ethynylcyclopentane can be prepared by the reaction of cyclopentylmagnesium bromide with ethynyl bromide under controlled conditions . Iron complexes with cyclopentane and ethynylcyclopentane can be synthesized through coordination reactions involving iron salts and the respective ligands under inert atmospheres .
Industrial Production Methods
Industrial production of cyclopentane typically involves the catalytic hydrogenation of cyclopentadiene. Ethynylcyclopentane is produced on a smaller scale due to its specialized applications, often through organometallic synthesis routes. Iron complexes are produced through coordination chemistry techniques, often involving the reaction of iron salts with organic ligands in solvents like THF or dichloromethane .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane and ethynylcyclopentane undergo various chemical reactions:
Oxidation: Cyclopentane can be oxidized to cyclopentanone using oxidizing agents like potassium permanganate.
Reduction: Ethynylcyclopentane can be reduced to cyclopentane using hydrogenation catalysts like palladium on carbon.
Substitution: Both compounds can undergo substitution reactions, such as halogenation with chlorine or bromine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Halogenation Reagents: Chlorine, bromine.
Major Products
Oxidation: Cyclopentanone from cyclopentane.
Reduction: Cyclopentane from ethynylcyclopentane.
Substitution: Halogenated cyclopentanes and ethynylcyclopentanes.
Scientific Research Applications
Cyclopentane;ethynylcyclopentane;iron has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of cyclopentane;ethynylcyclopentane;iron involves coordination chemistry and catalysis. Iron acts as a central metal in coordination complexes, facilitating various chemical reactions through electron transfer and stabilization of reactive intermediates . The ethynyl group in ethynylcyclopentane provides sites for further chemical modification and reactivity, enhancing the compound’s versatility in catalysis and synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethylcyclopentane: Similar in structure but lacks the ethynyl group, making it less reactive.
Cyclohexane: A six-membered ring compound, more stable but less reactive than cyclopentane.
Cyclopentadiene: Contains a conjugated diene system, making it more reactive and useful in Diels-Alder reactions.
Uniqueness
Cyclopentane;ethynylcyclopentane;iron is unique due to the combination of cyclopentane’s stability, ethynylcyclopentane’s reactivity, and iron’s catalytic properties. This combination allows for a wide range of applications in synthesis, catalysis, and industrial processes .
Properties
IUPAC Name |
cyclopentane;ethynylcyclopentane;iron |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10.C5H10.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h1,7H,3-6H2;1-5H2; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLDUFCKEYGQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCCC1.C1CCCC1.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Fe |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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